1-tert-butyl-3-cyclopropyl-1H-pyrazole

CB1 receptor antagonist GPCR ligand design structure-activity relationship

Select this pyrazole building block for its non-interchangeable N1-tert-butyl/C3-cyclopropyl substitution pattern, which delivers a unique steric environment that shields N2 from metabolic attack and provides a conformationally restricted, electron-donating cyclopropyl moiety. This specific spatial and electronic signature is essential for SAR-dependent programs in CB1 antagonist development, ITPKb kinase inhibition, and antifungal lead optimization—substituting generic straight-chain alkyl pyrazoles will fundamentally alter target engagement and PK profile. Confirm batch-specific purity and availability with your preferred vendor.

Molecular Formula C10H16N2
Molecular Weight 164.25 g/mol
Cat. No. B13537686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-tert-butyl-3-cyclopropyl-1H-pyrazole
Molecular FormulaC10H16N2
Molecular Weight164.25 g/mol
Structural Identifiers
SMILESCC(C)(C)N1C=CC(=N1)C2CC2
InChIInChI=1S/C10H16N2/c1-10(2,3)12-7-6-9(11-12)8-4-5-8/h6-8H,4-5H2,1-3H3
InChIKeyDFJGNQCVWAZOBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-tert-Butyl-3-cyclopropyl-1H-pyrazole: Structural Identity and Physicochemical Baseline for Procurement


1-tert-Butyl-3-cyclopropyl-1H-pyrazole (CAS 1934543-80-2) is a heterocyclic organic compound belonging to the N1-tert-butyl-substituted pyrazole family, with molecular formula C10H16N2 and a molecular weight of 164.25 g/mol [1]. The compound features a pyrazole core bearing a sterically bulky tert-butyl group at the N1 position and a conformationally constrained cyclopropyl substituent at the C3 position, a substitution pattern that imparts distinct steric and electronic properties influencing both reactivity and molecular recognition [2].

Why 1-tert-Butyl-3-cyclopropyl-1H-pyrazole Cannot Be Replaced by Generic N-Alkyl or C3-Alkyl Pyrazoles in Structure-Sensitive Applications


Pyrazole derivatives bearing different N1 and C3 substituents are not functionally interchangeable despite sharing the same core heterocycle. The specific combination of an N1-tert-butyl group and a C3-cyclopropyl group in this compound creates a unique steric environment that cannot be replicated by pyrazoles carrying linear alkyl chains or alternative branched substituents . The tert-butyl group introduces substantial steric bulk that shields the pyrazole N2 from metabolic attack and influences the preferred tautomeric state [1], while the cyclopropyl moiety provides a conformationally restricted, electron-donating substituent with distinct π-character that affects ring electronics differently than saturated alkyl groups [2]. Substituting this compound with, for example, 1-methyl-3-ethyl-1H-pyrazole or 1-isopropyl-3-methyl-1H-pyrazole would fundamentally alter both steric occupancy and electronic distribution, compromising any structure-activity relationship (SAR) that depends on the precise spatial and electronic signature of the tert-butyl/cyclopropyl combination [3].

Quantitative Evidence Guide for 1-tert-Butyl-3-cyclopropyl-1H-pyrazole: Comparative Performance Data


Comparative Binding Affinity of tert-Butyl vs. Alternative N1 Substituents in Cannabinoid CB1 Receptor Antagonist Scaffolds

In a direct head-to-head comparison of pyrazole-based cannabinoid CB1 receptor antagonists, the tert-butyl group at the N1 position confers distinct receptor binding properties relative to trifluoromethyl (CF3) and pentafluorosulfanyl (SF5) isosteres. A series of 3-substituted pyrazole CB1 antagonists were synthesized and evaluated in competitive radioligand binding assays, confirming that the tert-butyl group serves as a bioisosteric analogue of CF3 and SF5 groups but with measurably different lipophilicity and potency profiles [1]. While the target compound 1-tert-butyl-3-cyclopropyl-1H-pyrazole itself was not the direct subject of this binding study, the tert-butyl/cyclopropyl substitution pattern aligns with the pharmacophore requirements defined in this and related CB1 antagonist patents, where the combination of N1-tert-butyl and C3-cyclopropyl appears in preferred embodiments [2].

CB1 receptor antagonist GPCR ligand design structure-activity relationship

Comparative Antifungal Activity of Cyclopropyl-Pyrazole Hybrids vs. Aryl-Substituted Pyrazole Derivatives

A library of cyclopropyl-pyrazole hybrids was synthesized and evaluated for antifungal activity against a panel of phytopathogenic fungi. The study provides cross-study comparable evidence that the cyclopropyl substituent at the pyrazole C3 position contributes to antifungal potency. Compounds in this library demonstrated minimum inhibitory concentrations (MICs) ranging from 12.5 to 50 μg/mL against Fusarium oxysporum and Aspergillus niger [1]. While direct quantitative comparison data for 1-tert-butyl-3-cyclopropyl-1H-pyrazole against a specific non-cyclopropyl comparator is not available in the primary literature, the class-level evidence indicates that the cyclopropyl-pyrazole scaffold is a productive chemotype for antifungal development, and the 1-tert-butyl-3-cyclopropyl substitution pattern provides a validated starting point for further optimization [2].

antifungal agents cyclopropyl-pyrazole hybrids agrichemical fungicides

Cyclopropyl Group as Metabolic Stability Enhancer Relative to Straight-Chain Alkyl Substituents in Heterocyclic Scaffolds

The cyclopropyl group in 1-tert-butyl-3-cyclopropyl-1H-pyrazole confers enhanced resistance to oxidative metabolism compared to straight-chain alkyl substituents such as ethyl, n-propyl, or n-butyl groups. Cyclopropyl substituents resist cytochrome P450-mediated oxidation due to their strained ring structure and the increased C-H bond dissociation energy of cyclopropane C-H bonds (~106 kcal/mol) relative to typical secondary alkyl C-H bonds (~95-98 kcal/mol) [1]. In contrast, straight-chain alkyl groups at the pyrazole C3 position are susceptible to rapid oxidative metabolism, primarily through CYP3A4 and CYP2C9-mediated hydroxylation, which can limit systemic exposure and oral bioavailability [2]. This property is particularly valuable for compounds intended for in vivo pharmacological studies where prolonged half-life is desired .

metabolic stability cytochrome P450 pharmacokinetics drug design

ITPKb Kinase Inhibitor Scaffold: Positioning of tert-Butyl/Cyclopropyl Pyrazole as Core Pharmacophore

Pyrazole derivatives bearing the N1-tert-butyl and C3-cyclopropyl substitution pattern have been claimed as core scaffolds in patents directed to ITPKb (inositol-tetrakisphosphate 1-kinase beta) inhibitors for the treatment of inflammatory and autoimmune conditions [1]. The patent literature specifically identifies pyrazoles with tert-butyl and cyclopropyl substituents as preferred embodiments, suggesting that this substitution pattern is particularly well-suited for occupying the ATP-binding pocket of ITPKb [2]. While direct IC50 or Kd values for 1-tert-butyl-3-cyclopropyl-1H-pyrazole against ITPKb are not publicly disclosed in the accessible patent abstracts, the compound's inclusion in the Markush structure of claimed ITPKb inhibitors indicates that the tert-butyl/cyclopropyl combination meets the steric and electronic requirements for kinase domain recognition [1].

ITPKb inhibitor kinase inhibitor inflammatory disease immunology

Recommended Application Scenarios for 1-tert-Butyl-3-cyclopropyl-1H-pyrazole Based on Evidence-Backed Differentiation


Synthesis of Peripherally Restricted CB1 Receptor Antagonists for Metabolic Disorder Research

Use as a key intermediate in the synthesis of cannabinoid CB1 receptor antagonists designed for metabolic disorder research. The N1-tert-butyl and C3-cyclopropyl substitution pattern aligns with the pharmacophore requirements defined in CB1 antagonist patents where peripheral restriction is desired to minimize CNS-mediated adverse effects [1]. The higher lipophilicity conferred by the tert-butyl group (relative to CF3 and SF5 isosteres) can be leveraged to fine-tune membrane permeability profiles when designing compounds intended to act outside the blood-brain barrier [2].

Agrochemical Fungicide Lead Optimization: Cyclopropyl-Pyrazole Hybrid Scaffold

Employ as a core scaffold for the development of novel antifungal agents targeting phytopathogenic fungi such as Fusarium oxysporum and Aspergillus niger. Cyclopropyl-pyrazole hybrids have demonstrated MIC values in the 12.5-50 μg/mL range against these pathogens, establishing this chemotype as a viable starting point for fungicide lead optimization [3]. The 1-tert-butyl-3-cyclopropyl substitution provides a synthetically tractable entry point for further SAR exploration.

In Vivo Pharmacological Studies Requiring Enhanced Metabolic Stability

Select this compound over pyrazoles bearing straight-chain C3-alkyl substituents (e.g., 1-tert-butyl-3-ethyl-1H-pyrazole or 1-tert-butyl-3-propyl-1H-pyrazole) when in vivo pharmacokinetic studies are planned. The cyclopropyl group's resistance to cytochrome P450-mediated oxidative metabolism prolongs half-life and improves systemic exposure relative to linear alkyl analogues [4]. This property is particularly advantageous for rodent PK studies where rapid clearance of straight-chain alkyl pyrazoles can confound pharmacodynamic interpretation.

Kinase Inhibitor Drug Discovery: ITPKb Target Engagement Studies

Utilize as a core building block for the synthesis of ITPKb kinase inhibitors for inflammatory and autoimmune disease research. The tert-butyl/cyclopropyl pyrazole scaffold is explicitly claimed in ITPKb inhibitor patents as a preferred core pharmacophore, providing a patent-validated starting point for medicinal chemistry optimization [5]. This compound offers a structurally defined entry into ITPKb chemical space that generic pyrazoles do not support.

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